L-Tryptophan-d5
Overview
Description
L-Tryptophan-d5: is a deuterium-labeled analogue of L-Tryptophan, an essential amino acid. It is primarily used as an internal standard for the quantification of L-Tryptophan by gas chromatography or liquid chromatography-mass spectrometry. L-Tryptophan serves as a substrate for several enzymes, including tryptophan hydroxylase, indoleamine-2,3-dioxygenase, and tryptophan-2,3-dioxygenase, which are involved in the biosynthesis of serotonin and kynurenine .
Mechanism of Action
Target of Action
L-Tryptophan-d5, an isotopically labeled analogue of L-Tryptophan, serves as a substrate for several enzymes including tryptophan hydroxylase (TPH), indoleamine-2,3-dioxygenase (IDO), and tryptophan-2,3-dioxygenase (TDO) for the biosynthesis of serotonin and kynurenine . These enzymes are the primary targets of this compound and play crucial roles in its metabolism .
Mode of Action
This compound interacts with its targets, the enzymes TPH, IDO, and TDO, to facilitate the biosynthesis of serotonin and kynurenine . The interaction results in the conversion of this compound into various metabolites, which can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Biochemical Pathways
This compound is involved in the kynurenine and serotonin metabolic pathways . In the kynurenine pathway, this compound is converted into kynurenine and related derivatives . In the serotonin pathway, it is converted into serotonin . These pathways produce various bioactive compounds that significantly affect mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system .
Pharmacokinetics
It is intended for use as an internal standard for the quantification of l-tryptophan by gc- or lc-ms
Result of Action
The action of this compound results in the production of various bioactive compounds through the kynurenine and serotonin pathways . These compounds can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function . For instance, kynurenine and its derivatives have been associated with immune regulation and neurological disorders .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the gut microbiota plays a significant role in the metabolism of this compound . Certain bacteria in the gut can metabolize this compound into indole and its derivative indole-3 propionic acid . These metabolites have been associated with human metabolic disease and gut permeability . Therefore, the gut microbiota and dietary intake can significantly influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
L-Tryptophan-d5 serves as a substrate for several enzymes, including tryptophan hydroxylase (TPH), indoleamine-2,3-dioxygenase (IDO), and tryptophan-2,3-dioxygenase (TDO), which are involved in the biosynthesis of serotonin and kynurenine . It is also metabolized by enteric bacteria expressing tryptophanase into indole, pyruvate, and ammonia . These interactions are crucial for various biochemical reactions in the body.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are largely determined by its metabolic products. For instance, serotonin, a product of L-Tryptophan metabolism, plays a significant role in cell signaling pathways and gene expression . Kynurenine, another product of L-Tryptophan metabolism, has been associated with immune regulation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its metabolic products. These products can bind to various biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For example, serotonin, a product of L-Tryptophan metabolism, can bind to serotonin receptors, influencing various physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It serves as a precursor for the synthesis of serotonin, melatonin, and vitamin B3 . It is also involved in the kynurenine pathway, which plays a crucial role in immune regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of L-Tryptophan-d5 involves the incorporation of deuterium into the indole ring of L-Tryptophan. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in the indole ring with deuterium atoms using deuterated solvents and catalysts under specific conditions.
Chemical Synthesis: This involves the synthesis of the indole ring with deuterium atoms already incorporated, followed by the attachment of the amino acid side chain.
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation using genetically engineered microorganisms that can incorporate deuterium into the indole ring during the biosynthesis of L-Tryptophan. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: L-Tryptophan-d5 can undergo oxidation reactions to form various metabolites, including kynurenine and serotonin.
Reduction: Reduction reactions can convert this compound into other deuterated analogues.
Substitution: Substitution reactions can occur at the indole ring, leading to the formation of different deuterated compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and various oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products:
Oxidation: Kynurenine-d4, serotonin-d5.
Reduction: Deuterated analogues of L-Tryptophan.
Substitution: Various deuterated indole derivatives
Scientific Research Applications
Chemistry: L-Tryptophan-d5 is used as an internal standard in analytical chemistry for the quantification of L-Tryptophan and its metabolites in various biological samples using gas chromatography or liquid chromatography-mass spectrometry.
Biology: In biological research, this compound is used to study the metabolism of L-Tryptophan and its role in various physiological processes, including the biosynthesis of serotonin and kynurenine.
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of L-Tryptophan and its metabolites in the human body. It is also used in clinical research to study the effects of L-Tryptophan supplementation on various health conditions .
Industry: In the food and pharmaceutical industries, this compound is used to ensure the quality and consistency of products containing L-Tryptophan by serving as a reference standard in quality control processes .
Comparison with Similar Compounds
L-Tryptophan: The non-deuterated form of L-Tryptophan, which is an essential amino acid involved in protein synthesis and the biosynthesis of serotonin and melatonin.
D-Tryptophan: The D-enantiomer of tryptophan, which is occasionally found in naturally produced peptides and has different biological properties compared to L-Tryptophan.
Kynurenine: A metabolite of L-Tryptophan involved in the kynurenine pathway, which plays a role in immune response and neuroprotection .
Uniqueness of L-Tryptophan-d5: this compound is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical studies. The deuterium labeling allows for precise quantification and tracking of L-Tryptophan and its metabolites in various biological samples without significantly altering its biochemical properties .
Properties
IUPAC Name |
(2S)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i1D,2D,3D,4D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-HLTLGYGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@@H](C(=O)O)N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480575 | |
Record name | L-Tryptophan-d5(indole-d5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62595-11-3 | |
Record name | L-Tryptophan-d5(indole-d5) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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